molecular formula C16H21BrN2O3 B1440490 Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate CAS No. 1171917-50-2

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate

Cat. No. B1440490
CAS RN: 1171917-50-2
M. Wt: 369.25 g/mol
InChI Key: GVJISCHESGRYCU-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21BrN2O3 . It is a derivative of N-Boc piperazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The exact mass of the molecule is 340.07864 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 341.24 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various complex molecules due to its reactive functional groups. This compound has been synthesized and characterized through various methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming its structure through single-crystal X-ray diffraction data. Such compounds have found applications in exploring weak intermolecular interactions and aromatic π–π stacking interactions, which are crucial for understanding molecular architectures and developing new materials (Sanjeevarayappa et al., 2015).

Biological Evaluation

The compound has been screened for its in vitro antibacterial and anthelmintic activity, showcasing moderate anthelmintic activity. This suggests its potential utility in the development of new therapeutic agents targeting specific biological pathways (Sanjeevarayappa et al., 2015).

Pharmacological Core Development

Modifications of the tert-butyl piperazine substructure have led to pharmacologically useful cores, indicating the compound's value in drug design and synthesis. This adaptability underscores its potential in generating new pharmacological agents, particularly in areas where novel therapeutic mechanisms are explored (Gumireddy et al., 2021).

Corrosion Inhibition

Investigation into the anticorrosive behavior of related tert-butyl piperazine-1-carboxylate derivatives for carbon steel in acidic environments has revealed significant protection against corrosion. This application is crucial for industries where metal preservation under harsh conditions is essential, showcasing the compound's utility beyond biopharmaceuticals (Praveen et al., 2021).

Molecular Structure Analysis

The compound and its derivatives have been extensively studied for their crystal and molecular structures, providing insights into their stability, molecular conformations, and potential for interaction with other molecules. Such studies are fundamental in the fields of crystallography and materials science, informing the design of new materials with specific properties (Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJISCHESGRYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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